molecular formula C6H4Br2O2 B103109 2,4-Dibromobenzene-1,3-diol CAS No. 18011-67-1

2,4-Dibromobenzene-1,3-diol

Cat. No.: B103109
CAS No.: 18011-67-1
M. Wt: 267.9 g/mol
InChI Key: NOBVPWXWXQOUSS-UHFFFAOYSA-N
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Description

2,4-Dibromobenzene-1,3-diol is an organic compound with the molecular formula C6H4Br2O2 It is a derivative of benzene, where two bromine atoms are substituted at the 2nd and 4th positions, and two hydroxyl groups are substituted at the 1st and 3rd positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromobenzene-1,3-diol typically involves the bromination of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds through the formation of a bromonium ion intermediate, which then reacts with the benzene ring to form the dibrominated product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromobenzene-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The bromine atoms can be reduced to form the corresponding benzene diol.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the bromine atoms.

Major Products

    Oxidation: Formation of dibromoquinones.

    Reduction: Formation of benzene-1,3-diol.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

2,4-Dibromobenzene-1,3-diol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dibromobenzene-1,3-diol involves its interaction with various molecular targets. The bromine atoms and hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dibromobenzene
  • 1,3-Dibromobenzene
  • 1,4-Dibromobenzene

Uniqueness

2,4-Dibromobenzene-1,3-diol is unique due to the presence of both bromine atoms and hydroxyl groups, which confer distinct chemical reactivity and potential applications compared to other dibromobenzene isomers. The specific positioning of these functional groups allows for unique interactions and reactions that are not possible with other isomers.

Biological Activity

2,4-Dibromobenzene-1,3-diol, also known as phloroglucinol dibromide, is a brominated derivative of benzene with potential biological activities. Its molecular structure features two bromine atoms at the 2 and 4 positions and hydroxyl groups at the 1 and 3 positions. This compound has garnered interest due to its possible applications in pharmacology and toxicology.

  • Molecular Formula : C6H4Br2O3
  • Molecular Weight : Approximately 283.90 g/mol
  • CAS Number : 84743-75-9
  • PubChem CID : 14339091

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties . It has been shown to scavenge free radicals, which can mitigate oxidative stress in biological systems. This property is particularly relevant in contexts such as neuroprotection and anti-inflammatory effects.

Enzyme Inhibition

The compound has demonstrated the capacity to inhibit specific cytochrome P450 enzymes, notably CYP2C9 and CYP3A4. These enzymes are crucial for drug metabolism, suggesting that this compound could influence pharmacokinetics and drug interactions .

Toxicological Studies

Limited studies have been conducted to assess the toxicity of this compound. Preliminary findings suggest that exposure can lead to behavioral changes in aquatic organisms. For instance, research involving water bugs showed a decrease in movement after exposure to the compound over time .

Case Study: Behavioral Impact on Aquatic Organisms

A study investigated the effects of this compound on various aquatic insects. The following observations were noted:

Exposure Time (minutes)Observed Behavior Change
0Normal Movement
30Slight Decrease
60Significant Slowdown
>60Exponential Response Decrease

This data indicates that prolonged exposure may adversely affect locomotion and overall vitality in these organisms .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful. Below is a table summarizing key characteristics:

Compound NameMolecular FormulaCYP2C9 InhibitorCYP3A4 InhibitorAntioxidant Activity
This compoundC6H4Br2O3YesYesYes
2-Bromobenzene-1,4-diolC6H5BrO2NoNoModerate
2,5-Dibromobenzene-1,4-diolC6H4Br2O2YesNoLow

This table illustrates that while some compounds may share structural similarities, their biological activities can vary significantly.

Properties

IUPAC Name

2,4-dibromobenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2O2/c7-3-1-2-4(9)5(8)6(3)10/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBVPWXWXQOUSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00284363
Record name 2,4-Dibromobenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18011-67-1
Record name 2,4-Dibromoresorcinol
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Record name NSC36933
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36933
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dibromobenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DIBROMORESORCINOL
Source FDA Global Substance Registration System (GSRS)
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